Researchers requiring A549-selective antiproliferative activity without the severe in vivo toxicity of deguelin can leverage this BCE-ring-truncated derivative.
Anticancer agent 170 (CAS 24126-98-5), chemically identified as 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, is a structurally simplified, BCE-ring-truncated deguelin derivative featuring a deoxybenzoin backbone[1]. It is procured primarily as a highly selective A549 anti-proliferative agent and a versatile building block in medicinal chemistry [1]. By stripping away the B, C, and E rings of the naturally occurring rotenoid deguelin, this compound retains targeted A549 inhibitory activity while offering single-step synthetic accessibility, reduced structural complexity, and improved physicochemical profiles for downstream formulation and optimization [1].
Substituting Anticancer agent 170 with the parent compound deguelin introduces severe in vivo toxicity and limits processability due to the complex, multi-ring stereocenters of the natural rotenoid[1]. Conversely, substituting with generic deoxybenzoins or closely related structural isomers (such as isomer 5) results in a complete loss of inhibitory activity against A549 cell lines [1]. Furthermore, minor functional group modifications, such as converting the ketone to an oxime, drastically alter cell-line selectivity, shifting primary activity away from A549 toward HCT116 [1]. Therefore, procuring this exact ketone derivative is critical for ensuring reproducible, highly specific activity in lung cancer models without the toxicity and manufacturing burdens of the parent rotenoid[1].
When evaluated against the A549 lung cancer cell line, Anticancer agent 170 demonstrates an IC50 of 6.62 μM, which outperforms the clinical benchmark doxorubicin (IC50 = 7.38 μM) [1]. Furthermore, it matches the potency of the parent compound deguelin (IC50 = 6.47 μM) without requiring the complex pentacyclic structure[1].
| Evidence Dimension | In vitro IC50 against A549 cells |
| Target Compound Data | 6.62 μM |
| Comparator Or Baseline | Doxorubicin (7.38 μM) and Deguelin (6.47 μM) |
| Quantified Difference | 0.76 μM lower IC50 than doxorubicin; comparable to deguelin |
| Conditions | MTT assay |
Validates the compound as a highly potent standalone active agent, outperforming standard chemotherapeutics while avoiding the toxicity of the parent rotenoid.
The precise regiochemistry of Anticancer agent 170 is critical for its biological function. While the target compound achieves an IC50 of 6.62 μM against A549 cells, its closely related structural isomer (compound 5) exhibits a complete loss of inhibitory activity under identical assay conditions [1]. This demonstrates that generic deoxybenzoin substitution is unviable for A549-targeted applications [1].
| Evidence Dimension | Target specificity (A549 inhibition) |
| Target Compound Data | Active (IC50 = 6.62 μM) |
| Comparator Or Baseline | Structural isomer 5 (Inactive) |
| Quantified Difference | Complete loss of activity in the isomer |
| Conditions | MTT assay against A549 cell line |
Highlights the necessity of procuring this exact regiochemistry, as even closely related structural isomers fail to replicate the biological performance.
Procuring the exact ketone derivative is essential for lung cancer models, as minor functional group modifications drastically alter cell-line selectivity. Anticancer agent 170 strictly targets A549 cells, whereas converting its ketone moiety to an oxime (compound 6a) shifts the primary inhibitory activity to HCT116 colorectal cancer cells (IC50 = 3.43 μM) [1]. This strict functional group dependence prevents the use of in-class oxime or alkylated substitutes for A549 research [1].
| Evidence Dimension | Cell line selectivity shift |
| Target Compound Data | Ketone form (A549 selective, IC50 = 6.62 μM) |
| Comparator Or Baseline | Oxime analogue 6a (HCT116 selective, IC50 = 3.43 μM) |
| Quantified Difference | Ketone strictly dictates A549 selectivity; oxime shifts activity to HCT116 |
| Conditions | Comparative MTT assays across multiple cancer cell lines |
Demonstrates that the ketone form is non-interchangeable with other derivatives for lung cancer applications, driving precise procurement for specific disease models.
Unlike the parent compound deguelin, which is a pentacyclic rotenoid requiring complex natural extraction or multi-step total synthesis, Anticancer agent 170 is a structurally simplified BCE-ring-truncated deoxybenzoin. It can be synthesized via a single-step Friedel-Crafts acylation of resorcinol with 3,4-dimethoxyphenylacetyl chloride, achieving a 56% yield at room temperature [1]. This structural simplification removes three stereocenters and three ring structures, drastically improving manufacturability [1].
| Evidence Dimension | Synthesis complexity and processability |
| Target Compound Data | 1-step Friedel-Crafts acylation (56% yield) |
| Comparator Or Baseline | Natural deguelin (pentacyclic rotenoid requiring complex extraction) |
| Quantified Difference | Elimination of 3 stereocenters and 3 ring structures |
| Conditions | Standard laboratory synthesis (nitrobenzene, AlCl3, room temperature) |
Lowers procurement costs and simplifies supply chains by allowing scalable synthetic production rather than relying on variable natural extraction.
Utilized as a primary active pharmaceutical ingredient (API) or advanced lead compound in A549-specific anti-proliferative screening, where benchmark-beating potency (IC50 = 6.62 μM) against doxorubicin is required[1].
Serves as an ideal synthetic precursor for generating D-ring alkylated or O-acylated derivatives, leveraging its accessible ketone and hydroxyl groups for further medicinal chemistry exploration without the steric hindrance of a pentacyclic rotenoid [1].
Procured as a structurally simplified model compound in studies investigating the biological mechanisms of deguelin, specifically chosen to avoid the severe in vivo toxicity associated with the parent compound's B, C, and E rings [1].